alpha-Campholene acetate

Description

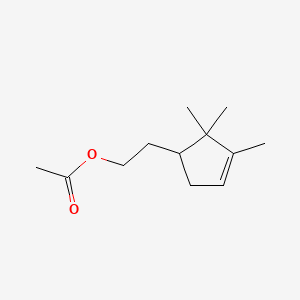

Structure

3D Structure

Properties

CAS No. |

1727-68-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |

InChI Key |

HBRWKAJTMKFEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1(C)C)CCOC(=O)C |

density |

0.943-0.949 |

physical_description |

Clear liquid; sweet woody odour with ionone nuance |

solubility |

Insoluble in water and fat Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Alpha Campholene Acetate and Derivatives

Stereoselective and Asymmetric Synthesis of alpha-Campholene Acetate (B1210297) and its Stereoisomers

The biological activity and olfactory properties of chiral molecules like α-campholene acetate are often dependent on their specific stereochemistry. Consequently, significant research has been directed towards stereoselective and asymmetric synthetic routes to access enantiomerically pure forms of the campholene framework.

Asymmetric synthesis relies heavily on the use of chiral molecules to influence the stereochemical outcome of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation, after which they are removed. nih.govwikipedia.org Many common auxiliaries are derived from the chiral pool, including terpenes like camphor (B46023). researchgate.net For instance, camphor-derived auxiliaries such as camphorsultam have been successfully employed in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions, to create stereogenic centers with high precision. nih.govresearchgate.netresearchgate.net In the context of campholene synthesis, these auxiliaries can be used to control the stereochemistry during the formation of the substituted cyclopentene (B43876) ring, a core feature of the campholene structure.

In addition to auxiliaries, chiral catalysts offer a more efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. researchgate.net Chiral phosphines and transition metal complexes, for example, have been developed for a range of enantioselective transformations. nih.govnih.gov The design of ligands for these catalysts is crucial for inducing enantioselectivity, often by creating a chiral environment around the metal center that biases the approach of the reactants. nih.gov Such catalytic systems are applicable to key bond-forming reactions that could establish the chiral centers found in precursors to α-campholene acetate.

A primary precursor for α-campholene acetate is α-campholenic aldehyde. A highly effective and stereospecific route to this aldehyde involves the rearrangement of α-pinene oxide. google.com This approach is particularly valuable because optically active α-pinene oxides are readily available from the corresponding enantiomers of α-pinene, a major component of turpentine.

The rearrangement is stereospecific, meaning that the chirality of the starting epoxide directly determines the chirality of the resulting aldehyde product. For example, the rearrangement of (−)-α-pinene oxide in the presence of zinc bromide yields (+)-R-α-campholenic aldehyde. google.com Conversely, starting with (+)-α-pinene oxide leads to the formation of (−)-S-α-campholenic aldehyde. google.com This direct transfer of stereochemistry provides an efficient enantioselective pathway to the chiral aldehyde precursor, which can then be converted to the target α-campholene acetate through reduction and subsequent acetylation.

| Starting Material | Catalyst | Product | Yield |

|---|---|---|---|

| (−)-α-Pinene oxide | Zinc bromide (ZnBr₂) | (+)-R-α-Campholenic aldehyde | 75% |

| (+)-α-Pinene oxide | Zinc bromide (ZnBr₂) | (−)-S-α-Campholenic aldehyde | Not specified |

Rearrangement Reactions and Isomerization Pathways within the Campholene System

The campholene skeleton is accessible through various rearrangement reactions, most notably from bicyclic precursors like pinenes. These isomerizations are typically mediated by acidic catalysts and are fundamental to the industrial production of campholene derivatives.

The most prominent pathway to the α-campholene framework is the Lewis acid-catalyzed isomerization of α-pinene oxide. researchgate.net This reaction involves the cleavage of the epoxide ring followed by a skeletal rearrangement of the pinane (B1207555) structure to form the five-membered cyclopentene ring of α-campholenic aldehyde. google.comacs.org This aldehyde is a crucial intermediate for producing fine chemicals and pharmaceuticals, including those with sandalwood-like fragrances. google.com

The efficiency and selectivity of this rearrangement are highly dependent on the catalyst and reaction conditions. researchgate.net While the primary product is often α-campholenic aldehyde, other isomers and byproducts can be formed, necessitating careful optimization of the process. rsc.org

A variety of acids can catalyze the rearrangement of α-pinene oxide. Both Brønsted and Lewis acids have been investigated, with Lewis acids generally showing higher selectivity towards α-campholenic aldehyde. google.com

Homogeneous Lewis acid catalysts such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂) have historically been used, achieving good yields of the desired aldehyde. google.com More recently, heterogeneous catalysts have gained attention due to advantages in separation and reusability. rsc.org These include solid acid catalysts like zeolites (e.g., H-US-Y, Ti-β) and metal-organic frameworks (MOFs), such as Fe(BTC) and Ti-MWW. google.comrsc.orgrsc.org Certain titanosilicate catalysts, specifically Ti-MCM-22, have demonstrated exceptionally high selectivity (96%) for α-campholenic aldehyde at total conversion of the epoxide. rsc.org The performance of these solid acids is attributed to the presence of isolated Lewis acid sites and a lack of Brønsted acidity, which can promote unwanted side reactions. rsc.org

| Catalyst Type | Specific Catalyst | Selectivity to α-Campholenic Aldehyde | Reaction Conditions |

|---|---|---|---|

| Homogeneous Lewis Acid | Zinc Bromide (ZnBr₂) | ~80% | Benzene, Exothermic |

| Heterogeneous (Zeolite) | H-US-Y | ~78% | Toluene, 0 °C, 24h |

| Heterogeneous (Zeolite) | Ti-MCM-22 | 96% | Toluene, 70 °C |

| Heterogeneous (MOF) | Fe(BTC) | ~50% | Solventless |

Derivatization Strategies for alpha-Campholene Acetate Analogue Synthesis

Derivatization of α-campholene acetate and its precursors, particularly α-campholenal, is a key strategy for synthesizing novel analogues with potentially enhanced or different biological or olfactory properties. researchgate.net These strategies involve a range of chemical transformations that modify the core campholene structure.

For example, research into sandalwood-like odorants has led to the synthesis of numerous α-campholenal analogues. researchgate.net Common derivatization reactions include:

Hydrogenation: Saturation of the double bond in the cyclopentene ring to produce saturated analogues.

Epoxidation: Reaction of the double bond to form epoxides, which can be further transformed. Stereoselective epoxidation can yield different diastereomers (trans/cis isomers). researchgate.net

Baeyer-Villiger Oxidation: Conversion of a methyl ketone derivative of the campholene system into an acetate, introducing a different functional group. researchgate.net

Reduction and Esterification: Reduction of the aldehyde group in α-campholenal to the corresponding alcohol (α-campholenol), followed by esterification to produce various esters, including the parent α-campholene acetate or its analogues. researchgate.net

Grignard Reactions: Addition of alkyl Grignard reagents to ketone derivatives of the campholene ring to introduce new carbon substituents. researchgate.net

These derivatization strategies allow for the systematic modification of the α-campholene scaffold, enabling the exploration of structure-activity relationships and the development of new compounds for various applications, including perfumery. researchgate.netgoogle.com

Esterification and Transesterification Reactions

The primary method for the synthesis of α-campholene acetate is the esterification of its corresponding alcohol, α-campholenic alcohol. This reaction is a classic example of Fischer-Speier esterification, typically conducted by reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of α-campholenic alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give α-campholene acetate. masterorganicchemistry.com

Recent advancements in the esterification of terpenic alcohols have explored the use of various Lewis acid catalysts. For instance, studies on alcohols like β-citronellol, geraniol, and α-terpineol have shown that iron(III) nitrate (B79036) (Fe(NO₃)₃) can be a highly effective catalyst for their acetylation with acetic acid. rsc.org This method presents an alternative to traditional mineral acids and expensive enzymatic processes, often resulting in high conversion and selectivity under solvent-free conditions. rsc.org The catalytic activity of different metal nitrates has been shown to correlate with the ability of the metal cation to generate protons from acetic acid ionization. rsc.org

| Terpenic Alcohol | Catalyst | Conversion (%) | Ester Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| β-Citronellol | Fe(NO₃)₃ | ~80 | ~70 | Not Specified |

| Geraniol | Fe(NO₃)₃ | Data Not Available | Data Not Available | Not Specified |

| Nerol | Fe(NO₃)₃ | Data Not Available | Data Not Available | Not Specified |

| Linalool (B1675412) | Fe(NO₃)₃ | Data Not Available | Data Not Available | Not Specified |

| α-Terpineol | Fe(NO₃)₃ | Data Not Available | Data Not Available | Not Specified |

Table 1: Lewis Acid-Catalyzed Esterification of Various Terpenic Alcohols with Acetic Acid. Data adapted from a study on transition metal-catalyzed terpenic alcohol esterification. rsc.org

Transesterification is another important reaction, involving the exchange of the alkoxy group of an ester with an alcohol. wikipedia.org For α-campholene acetate, this could be used to synthesize other α-campholene esters by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the displaced ethanol. wikipedia.org This process is widely used in industry, for example, in the production of biodiesel. wikipedia.org Lipases are also effective catalysts for transesterification, offering a milder and more selective alternative to chemical catalysts. wikipedia.org

Functional Group Interconversions on the Campholene Skeleton

Functional group interconversions (FGIs) are fundamental to expanding the chemical diversity of derivatives obtainable from the α-campholene skeleton. A key intermediate for these transformations is α-campholenic aldehyde, which can be synthesized with high selectivity from the isomerization of α-pinene oxide using catalysts like titanosilicates (e.g., Ti-MCM-22). rsc.orgresearchgate.net

Starting from α-campholenic aldehyde, several key transformations can be performed:

Reduction: The aldehyde can be readily reduced to the primary alcohol, α-campholenic alcohol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol is the direct precursor for the synthesis of α-campholene acetate via esterification.

Oxidation: Oxidation of α-campholenic aldehyde yields α-campholenic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting carboxylic acid can then be used to form a variety of other esters and amides.

C-C Bond Formation: The aldehyde functionality is a versatile handle for carbon-carbon bond formation. For example, it can undergo aldol condensation reactions to create larger, more complex structures. youtube.com Grignard and Wittig reactions also provide routes to extend the carbon chain and introduce new functional groups.

Reactions of the Double Bond: The alkene group within the cyclopentene ring of the campholene skeleton is also amenable to functionalization. It can undergo reactions such as epoxidation, dihydroxylation, hydrogenation, or halogenation, leading to a wide array of new derivatives with modified ring structures. For example, epoxidation followed by ring-opening can introduce vicinal diols, which can be further transformed.

These interconversions allow for the systematic modification of the α-campholene structure, enabling the synthesis of a broad library of related compounds for various applications.

Chemo-Biocatalytic and Flow Chemistry Approaches in α-Campholene System Synthesis

Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and safer processes. Chemo-biocatalytic and flow chemistry approaches are at the forefront of this movement and have been applied to the synthesis of terpenes and their derivatives.

Chemo-biocatalytic synthesis combines the advantages of both chemical and enzymatic catalysis. thegoodscentscompany.com Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. researchgate.netscispace.com

In the context of the α-campholene system, lipases can be employed for both the esterification of α-campholenic alcohol and the transesterification of α-campholene acetate. For instance, immobilized lipases like Candida antarctica Lipase (B570770) B (CALB), commercially available as Novozym 435, are highly effective for the acetylation of alcohols. researchgate.netacs.org This enzymatic approach avoids the use of harsh acids and high temperatures, leading to cleaner reactions and simpler product purification. researchgate.net Chemo-enzymatic strategies have been successfully developed for the synthesis of various terpene esters and for the epoxidation of the terpene backbone, often using lipases to generate a peroxy acid in situ for the epoxidation step. masterorganicchemistry.comacs.org

Flow chemistry , or continuous flow processing, offers significant advantages over traditional batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. cornell.edu The synthesis of key precursors in the α-campholene system has been successfully adapted to flow conditions.

A notable example is the continuous process for obtaining α-campholenic aldehyde from the catalytic rearrangement of α-pinene oxide. google.comgoogle.com In this process, α-pinene oxide is continuously fed into a reactor containing a catalyst (e.g., zinc bromide) in a high-boiling point solvent. The product, α-campholenic aldehyde, is continuously removed from the reaction zone by distillation, which drives the reaction forward and allows for high throughput and yield. google.com Another approach utilizes a flow-type reactor with supercritical fluids, such as a mixture of carbon dioxide, propanol-2, and water, to carry out the rearrangement of α-pinene epoxide to campholenic aldehyde at elevated temperatures and pressures. google.com

| Precursor | Product | Catalyst/Conditions | Process Type | Key Advantage |

|---|---|---|---|---|

| α-Pinene Oxide | α-Campholenic Aldehyde | Zinc Bromide in high-boiling solvent | Continuous Distillation | High throughput and yield google.com |

| α-Pinene Oxide | α-Campholenic Aldehyde | Supercritical CO₂/propanol-2/water | Flow-type reactor | Catalyst-free thermal rearrangement google.com |

| Various Terpenes (e.g., d-limonene) | Terpene Epoxides | Immobilized Lipase (Novozym 435) / H₂O₂ | Packed Bed Reactor (PBR) | Sustainable, gram-scale production nih.gov |

Table 2: Examples of Flow Chemistry Approaches in Terpene Derivative Synthesis.

The integration of biocatalysis within flow systems represents a particularly powerful strategy. For example, the enzymatic epoxidation of various terpenes has been demonstrated in continuous flow using a packed bed reactor containing an immobilized lipase. nih.gov This combination allows for efficient catalyst recycling and a continuous production stream, making the process highly sustainable and scalable. acs.org Such chemo-biocatalytic flow processes are highly promising for the industrial production of α-campholene acetate and its derivatives.

Mechanistic Investigations of Alpha Campholene Acetate Reactivity

Oxidative Degradation Mechanisms of alpha-Campholene Acetate (B1210297) and Precursors

The atmospheric fate of terpene compounds is largely dictated by their reactions with key oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). While direct studies on the atmospheric oxidation of alpha-Campholene acetate are limited, the extensive research on its precursor, α-pinene, and other terpene acetates provides a framework for predicting its behavior.

The atmospheric oxidation of terpenes is initiated primarily by the reaction with hydroxyl radicals. nih.gov This reaction typically proceeds via the addition of the •OH radical to the C=C double bond, leading to the formation of β-hydroxyalkyl radicals which then rapidly react with molecular oxygen to form β-hydroxyalkylperoxy radicals. future4200.com For terpenes containing conjugated double bonds, the formation of γ-hydroxy allylic radicals can occur, which may isomerize before further reaction. future4200.com

In the case of alpha-Campholene acetate, which possesses a trisubstituted double bond within its cyclopentenyl ring, the reaction with •OH is expected to be a significant degradation pathway. The subsequent reactions of the resulting peroxy radicals (RO₂) with nitric oxide (NO) or hydroperoxyl radicals (HO₂) would lead to a variety of oxygenated products. Based on studies of α-pinene oxidation, potential by-products could include smaller carbonyl compounds, organic acids, and secondary organic aerosols (SOA). nih.gov

The autoxidation of terpenes, involving successive O₂ additions and H-migrations, is a key mechanism leading to the formation of highly oxidized molecules (HOMs), which are important precursors to SOA. copernicus.orgcopernicus.org This process is common to both atmospheric and low-temperature combustion conditions. copernicus.orgcopernicus.org It is plausible that alpha-Campholene acetate could also undergo autoxidation, contributing to the formation of low-volatility products in the atmosphere.

Table 1: Molar Yields of Gas-Phase Products from the OH-Initiated Oxidation of Various Terpenes Data adapted from studies on terpene oxidation, providing a reference for potential by-products of alpha-Campholene acetate oxidation.

| Terpene | HCHO (%) | HCOOH (%) | CH₃(CO)CH₃ (%) | Precursor Concentration | OH Source |

| α-Pinene | 16-92 | 10-54 | 0-14 | Low (0.9-2.1 ppm) | H₂O₂ |

| β-Pinene | 127-148 | 4-6 | - | Low (0.9-2.1 ppm) | CH₃ONO |

| Limonene | 9-27 | 15-23 | 0-12 | High (4.1-13.2 ppm) | H₂O₂ |

| 3-Carene | 76-183 | 12-15 | - | High (4.1-13.2 ppm) | CH₃ONO |

This table is interactive. You can sort and filter the data.

Ozonolysis is another critical atmospheric degradation pathway for unsaturated terpenes. The reaction proceeds via the addition of ozone to the C=C double bond, forming a primary ozonide that rapidly decomposes to a Criegee intermediate and a carbonyl compound. acs.org The stability and subsequent reactions of the Criegee intermediate are key to the final product distribution.

However, studies on the ozonolytic decomposition of various terpenes and terpenoids have shown that saturated compounds and those with sterically hindered double bonds exhibit lower reactivity towards ozone. nih.gov For instance, bornyl acetate, a saturated terpenoid, is reported to be unaffected by ozone. Given that alpha-Campholene acetate possesses a double bond, it is expected to react with ozone, although the rate may be influenced by the steric hindrance around the bond. The ozonolysis of α-pinene, a structural precursor, leads to the formation of pinonaldehyde as a major product. nih.gov By analogy, the ozonolysis of alpha-Campholene acetate would likely yield carbonyl-containing products resulting from the cleavage of the cyclopentenyl ring.

Radical-initiated reactions, particularly with the nitrate radical (NO₃) during nighttime, can also contribute to the degradation of terpenes. The reaction mechanism is similar to that of •OH addition, leading to the formation of nitrooxy-peroxy radicals and subsequently stable organic nitrates.

Thermal Decomposition Studies of alpha-Campholene Acetate

The thermal degradation of polymers derived from citronellyl methacrylate (B99206), a terpene-based monomer, has been shown to proceed via a radical mechanism, leading to the emission of various fragments including the parent methacrylate, citronellol, citronellal, and smaller molecules like propene and CO₂. researchgate.net This suggests that at elevated temperatures, the ester and terpene moieties of alpha-Campholene acetate could undergo fragmentation.

Studies on the thermal degradation of cannabinoids and other terpenes have identified p-cymene (B1678584) as a major product of terpene aging, alongside various oxidation and cyclization products. researchgate.net It is plausible that under thermal stress, alpha-Campholene acetate could undergo rearrangements and dehydrogenation to form aromatic structures. The degradation of terpenes at high temperatures has also been shown to produce compounds like methacrolein (B123484) and benzene. researchgate.net

Table 2: Thermal Stability of Terpene-Based Copolymers in Inert and Oxidizing Atmospheres Data from studies on citronellyl methacrylate copolymers, indicating the general thermal stability of terpene derivatives.

| Copolymer Composition (Cyclohexyl Methacrylate : Citronellyl Methacrylate) | Tg (°C) | Initial Decomposition Temperature (°C) (Inert Atmosphere) | Initial Decomposition Temperature (°C) (Oxidizing Atmosphere) |

| 100 : 0 | 47.5 | 222 | 217 |

| 75 : 25 | 35.2 | 215 | 205 |

| 50 : 50 | 23.8 | 208 | 190 |

| 25 : 75 | 15.1 | 201 | 175 |

| 0 : 100 | 9.8 | 195 | 160 |

This table is interactive. You can sort and filter the data.

Catalytic Reaction Mechanisms Involving alpha-Campholene Derivatives

The catalytic transformation of alpha-Campholene derivatives is a key area for the synthesis of valuable chemicals. The ester functionality and the terpene backbone of alpha-Campholene acetate offer multiple sites for catalytic reactions.

One of the primary catalytic reactions involving the ester group is hydrolysis, which can be catalyzed by acids or bases. The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the alpha-campholenol (B157796) moiety) yields the carboxylic acid (acetic acid) and the protonated alcohol, which then deprotonates.

The terpene moiety of alpha-Campholene derivatives can also undergo various catalytic transformations. For instance, the double bond can be subjected to catalytic hydrogenation to yield the corresponding saturated acetate. The mechanism of heterogeneous catalytic hydrogenation typically involves the adsorption of the alkene and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), followed by the stepwise addition of hydrogen atoms to the double bond.

Furthermore, the carbon skeleton of campholene derivatives can undergo rearrangement reactions in the presence of acid catalysts. Studies on the esterification of camphene (B42988), a related terpene, show the formation of a carbocation intermediate upon protonation of the double bond. nih.gov This carbocation can then undergo rearrangement before reacting with a nucleophile. nih.gov A similar carbocation-mediated mechanism could be involved in the acid-catalyzed reactions of alpha-Campholene acetate, potentially leading to a variety of rearranged products.

Biosynthesis and Chemoecological Significance of Alpha Campholene Acetate in Natural Systems

Elucidation of Biosynthetic Pathways to the Campholene Skeleton

The biosynthesis of α-campholene acetate (B1210297), like all terpenoids, begins with the assembly of five-carbon isoprene (B109036) units. These fundamental building blocks are synthesized through one of two primary metabolic pathways in plants: the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The campholene skeleton, being a monoterpene, derives its precursors from these foundational routes.

Role of the Mevalonate Pathway in Terpenoid Biosynthesis

The mevalonate (MVA) pathway, occurring in the cytosol of plant cells, is a crucial metabolic sequence for the production of a wide array of terpenoids, particularly sesquiterpenes (C15) and triterpenes (C30). The pathway commences with acetyl-CoA, a central molecule in cellular metabolism.

The key steps of the MVA pathway are as follows:

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

Synthesis of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Reduction to Mevalonate: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is a major rate-limiting step in the pathway.

Phosphorylation and Decarboxylation: Mevalonate undergoes a series of phosphorylation reactions, followed by a decarboxylation step, to yield the fundamental five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

These two molecules, IPP and DMAPP, are the universal building blocks for all terpenoids. They are subsequently condensed in various ways to form larger prenyl diphosphate molecules, which are the direct substrates for the terpene synthase enzymes that create the vast diversity of terpene skeletons.

Enzymatic Steps in the Formation of Campholene Intermediates

The formation of the C10 monoterpene backbone of α-campholene acetate begins with the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by a prenyltransferase enzyme to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

The subsequent steps leading to α-campholene acetate involve two key classes of enzymes: terpene synthases (TPSs) and acetyltransferases.

Cyclization by Terpene Synthase (TPS): GPP is delivered to the active site of a specific monoterpene synthase. These enzymes are known as metabolic gatekeepers, responsible for converting the linear GPP substrate into a vast array of cyclic and acyclic monoterpene structures. frontiersin.org The formation of the campholene skeleton involves a complex series of carbocation-driven cyclization and rearrangement reactions within the enzyme's active site. frontiersin.orgnih.gov The enzyme first catalyzes the ionization of the diphosphate group from GPP, generating a geranyl cation. This reactive intermediate is then folded and guided by the enzyme's architecture to undergo intramolecular cyclization, leading to the formation of the characteristic trimethyl-cyclopentene ring of the campholene skeleton. The resulting product is typically an alcohol, α-campholene alcohol.

Acetylation by Acetyltransferase: The final step in the biosynthesis of α-campholene acetate is the esterification of the α-campholene alcohol. This reaction is catalyzed by an alcohol acetyltransferase (AAT). These enzymes utilize acetyl-CoA as the acetyl group donor to attach an acetate moiety to the hydroxyl group of the alcohol, forming the final acetate ester. nih.gov The activity of specific AATs is crucial for the production of various terpene acetates found in plant essential oils. nih.gov

Chemodiversity and Variability of alpha-Campholene Acetate in Plant Essential Oils

The production and accumulation of α-campholene acetate, like other secondary metabolites, are not uniform across the plant kingdom. Its presence and concentration can vary significantly, reflecting the plant's genetic makeup and its interaction with the environment. This chemical diversity is a key feature of plant essential oils.

Intra- and Inter-species Variation in Biosynthetic Profiles

The chemical composition of essential oils is often species-specific, creating a unique "fingerprint" for a particular plant. Alpha-campholene acetate has been identified as a minor or trace component in the essential oils of certain plant species, particularly within the genus Juniperus. For instance, it has been detected in the oil extracted from the berries of Juniperus communis. nih.gov

Significant variation in essential oil composition is observed not only between different species (inter-species) but also among different populations or individuals of the same species (intra-species). mdpi.com This variability gives rise to the concept of chemotypes, where populations of the same species are distinguished by their distinct chemical profiles. For example, studies on various Juniperus species have revealed wide differences in the concentrations of major monoterpenes like α-pinene and sabinene, which implies that minor components like α-campholene acetate would also vary. researchgate.netmdpi.com Similarly, studies on Thymus species have shown that the amount of specific monoterpenoid acetates, such as α-terpinyl acetate, can range from less than 1.5% to over 57% in different habitats, highlighting the extensive chemical variability that can exist within a single species. nih.gov This variation is attributed to genetic differences in the expression and efficiency of biosynthetic enzymes like terpene synthases and acetyltransferases. mdpi.com

| Plant Species | Derivative | Reported Occurrence |

|---|---|---|

| Juniperus communis (Juniper Berry) | alpha-Campholene acetate | Minor component of essential oil nih.gov |

| Juniperus communis (Juniper Berry) | alpha-Campholenic aldehyde | Isolated from berries nih.gov |

| Juniperus formosana | (R)-alpha-Campholene aldehyde | Component of essential oil mdpi.com |

Environmental Factors Influencing Campholene Acetate Accumulation

The biosynthesis and emission of monoterpenes are significantly influenced by a range of abiotic and biotic environmental factors. mdpi.comnih.gov These factors can alter gene expression and enzyme activity, leading to changes in the accumulation of compounds like α-campholene acetate.

Key Environmental Factors:

Temperature and Light: These are two of the most critical drivers for monoterpene synthesis and emission. mdpi.comnih.gov Increased temperature can enhance the volatility of stored terpenes and also affect the activity of biosynthetic enzymes. Light provides the energy for photosynthesis, which produces the primary carbon precursors for the MVA and MEP pathways. mdpi.com

Herbivory and Pathogen Attack: When plants are attacked by herbivores or infected by pathogens, they often trigger a defense response that includes the increased production of a wide array of volatile organic compounds, including monoterpenes and their derivatives. mdpi.comresearchgate.net These induced defenses can help repel herbivores, attract natural enemies of the herbivores, or inhibit pathogen growth.

The interplay of these factors means that the chemical profile of a plant, including its content of α-campholene acetate, is dynamic and can change based on its specific growing conditions, developmental stage, and ecological interactions. mdpi.com

Ecological Role of Campholene Derivatives as Chemical Signals

Plant secondary metabolites are not metabolic waste products but rather sophisticated chemical tools that mediate the plant's interactions with its environment. Terpenoids, including campholene derivatives, play a central role in this chemical ecology, acting as signals in a variety of contexts. frontiersin.org

Defense against Herbivores: Many terpenoids function as direct defenses against herbivores by being toxic or acting as feeding deterrents. mdpi.com Acetylated monoterpenes can have altered biological activity compared to their alcohol precursors, potentially enhancing their defensive properties. When a plant's tissues are damaged by an insect, the release of these volatile compounds can act as a direct repellent to the attacking herbivore.

Attraction of Natural Enemies: In an indirect defense strategy, plants can release specific volatile blends upon herbivore attack that serve as signals to attract predators and parasitoids of the herbivores. This "cry for help" is a well-documented phenomenon in plant-insect interactions.

Allelopathy: Some plants release secondary metabolites into the soil that can inhibit the germination or growth of neighboring competitor plants. youtube.com This process, known as allelopathy, can be mediated by a variety of chemical classes, including terpenoids. While the specific role of α-campholene acetate in allelopathy is not well-defined, the release of monoterpenes from roots or leaf litter can influence the surrounding plant community.

Antimicrobial and Antifungal Activity: Essential oils rich in monoterpenes and their derivatives often exhibit antimicrobial and antifungal properties. nih.gov These compounds can protect the plant from pathogenic microorganisms. For instance, α-terpinyl acetate has demonstrated a significant antimicrobial effect against various fungi and dermatophytes. nih.gov This suggests that related compounds like α-campholene acetate may also contribute to the chemical defense of the plant against microbial threats.

The specific ecological functions of α-campholene acetate are likely context-dependent, varying with the plant species, the interacting organisms, and the prevailing environmental conditions.

Plant-Microbe and Plant-Insect Interactions Mediated by Campholenes

Similarly, there is a lack of specific studies detailing the role of alpha-campholene acetate or other campholene derivatives in mediating interactions between plants and either microbes or insects. The scientific literature extensively covers the role of plant-produced volatile organic compounds (VOCs), including various terpenes, in repelling herbivores, attracting predators or parasitoids of herbivores, and inhibiting or promoting microbial growth arccjournals.comnih.govnih.gov. For example, compounds like alpha-campholenal (B1222362) are known constituents of some plant essential oils, which as a whole may play a role in these interactions nih.govnih.gov. However, the specific contribution or mechanism of action for alpha-campholene acetate within these complex chemical exchanges remains uninvestigated in the reviewed literature. Research on plant-insect and plant-microbe interactions focuses on more commonly studied terpenes or broad metabolic responses rather than this specific compound nih.govmdpi.com.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Alpha Campholene Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like α-Campholene acetate (B1210297). This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of α-Campholene acetate. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present.

The electron ionization (EI) mass spectrum of α-Campholene acetate is characterized by a series of fragment ions that are diagnostic of its structure. The molecular ion peak (M+), corresponding to the intact molecule, may be observed, but often it is of low intensity due to the molecule's propensity to fragment upon ionization.

Key fragmentation pathways for esters often involve the cleavage of the C-O bond and rearrangements. For α-Campholene acetate, characteristic fragmentation would include the loss of the acetate group or parts of it. A prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH3CO]+. Another significant fragmentation pathway involves the loss of acetic acid (CH3COOH) from the molecular ion, resulting in a fragment ion with a mass 60 units less than the molecular weight. The fragmentation of the campholene moiety itself will also produce a complex pattern of fragment ions, which can be interpreted to confirm the core structure. libretexts.org

Table 1: Postulated Key Fragment Ions in the Mass Spectrum of α-Campholene Acetate

| m/z | Postulated Fragment Structure | Fragmentation Pathway |

| M+ | [C12H20O2]+• | Molecular Ion |

| M-60 | [C10H16]+• | Loss of acetic acid |

| 43 | [CH3CO]+ | Acetyl cation |

This table is generated based on general fragmentation patterns of acetate esters and terpenoid structures.

For the analysis of volatile compounds like α-Campholene acetate from complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is a valuable sample preparation technique that is often coupled with GC-MS. mdpi.com HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sample. mdpi.com Volatile analytes, including α-Campholene acetate, partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

After an equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and subsequent detection by MS. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a compound like α-Campholene acetate, a fiber with a non-polar or medium-polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), would be suitable. mdpi.com This technique is highly sensitive and requires minimal sample volume. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (MSn)

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers a powerful alternative, particularly for less volatile derivatives or when analyzing complex mixtures that may not be amenable to GC. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For a compound like α-Campholene acetate, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection by mass spectrometry, especially with multi-stage fragmentation capabilities (MSn), provides high selectivity and structural information. nih.gov In MSn, a precursor ion is selected and fragmented, and then a specific fragment ion is further selected and fragmented. This process can be repeated multiple times to obtain detailed structural information, which is invaluable for distinguishing between isomers. nih.gov

Infrared (IR) and Other Vibrational Spectroscopic Characterization Methodologies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency (or wavenumber).

For α-Campholene acetate, the IR spectrum would show characteristic absorption bands for the ester functional group. A strong, sharp peak would be expected in the region of 1735-1750 cm-1, corresponding to the C=O stretching vibration of the ester. researchgate.net Another strong band would appear in the 1000-1300 cm-1 region, which is due to the C-O stretching vibration. researchgate.net Additionally, bands corresponding to C-H stretching and bending vibrations of the alkyl and alkene parts of the campholene ring would be observed. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for α-Campholene Acetate

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| ~2850-3000 | C-H stretch | Alkyl, Alkenyl |

| ~1735-1750 | C=O stretch | Ester |

| ~1640-1680 | C=C stretch | Alkene |

| ~1000-1300 | C-O stretch | Ester |

This table presents expected ranges for the key functional groups in α-Campholene acetate.

Chemometric Analysis of Campholene Acetate Profiles in Complex Mixtures

Chemometrics leverages statistical and mathematical methods to extract meaningful information from chemical data. In the context of complex mixtures such as essential oils, fragrances, and natural extracts, where numerous compounds can overlap and interact, chemometrics is an indispensable tool for analysis. The characterization of alpha-Campholene acetate within these matrices presents a significant analytical challenge due to the presence of structurally similar isomers and other constituents with close chromatographic retention times or spectral signatures. Chemometric techniques, when applied to data from analytical instruments like gas chromatographs (GC) and mass spectrometers (MS), can deconstruct these complex datasets to identify patterns, classify samples, and quantify specific components. nih.gov

Multivariate analysis is at the heart of chemometrics, with Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) being among the most common methods. These approaches are particularly effective for interpreting the subtle variations in the concentration of alpha-Campholene acetate and other related terpenes and esters, which can be indicative of the sample's origin, quality, or authenticity. mdpi.comresearchgate.net

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. nih.gov It transforms the original variables (e.g., peak areas of all compounds in a chromatogram) into a smaller set of uncorrelated variables known as principal components (PCs). The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.

In the analysis of essential oils containing alpha-Campholene acetate, PCA can be used to:

Visualize Natural Clustering: Samples can be plotted based on their PC scores, often revealing groupings based on geographical origin, species, or processing method. researchgate.netmdpi.com

Identify Key Differentiating Compounds: By examining the "loadings" for each PC, analysts can determine which compounds (variables) are most influential in separating the sample groups. A high loading value for alpha-Campholene acetate would indicate that it is a significant contributor to the observed variation among the samples.

For instance, a hypothetical PCA study on lavender essential oil from different regions might produce the results shown in the table below, illustrating how the variance is captured by the principal components.

Table 1: Illustrative PCA Results for Essential Oil Samples

| Principal Component | Eigenvalue | % of Variance | Cumulative % of Variance |

| PC1 | 8.45 | 42.25 | 42.25 |

| PC2 | 5.12 | 25.60 | 67.85 |

| PC3 | 2.09 | 10.45 | 78.30 |

In this illustrative model, the first two principal components (PC1 and PC2) account for 67.85% of the total variability in the dataset, allowing for effective visualization and interpretation of the underlying data structure.

Supervised Methods for Classification and Prediction

When the goal is to classify samples into predefined groups (e.g., authentic vs. adulterated) or to build a predictive model, supervised chemometric methods are employed. nih.gov Partial Least Squares-Discriminant Analysis (PLS-DA) is a powerful supervised technique that actively uses class information to maximize the separation between groups of samples. nih.gov An extension of this, Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), further refines the model by separating the variation that is predictive for class separation from the unrelated (orthogonal) variation, leading to more interpretable models. nih.gov

A PLS-DA model could be trained on the GC-MS profiles of authentic essential oils known to contain alpha-Campholene acetate. This model could then be used to:

Authenticate New Batches: By analyzing a new sample, the model can predict whether its profile is consistent with the authentic group.

Identify Chemical Markers: The model identifies the variables that are most important for the classification. The Variable Importance in Projection (VIP) score is a common metric used to select these key discriminant features. nih.gov A VIP score greater than 1 is generally considered significant.

The following table presents hypothetical results from a PLS-DA model designed to differentiate between two chemotypes of an essential oil, where alpha-Campholene acetate is a key marker for one chemotype.

Table 2: Illustrative Discriminant Compounds from a PLS-DA Model (VIP Scores)

| Compound | Retention Time (min) | VIP Score | Role in Classification |

| Linalool (B1675412) | 10.5 | 1.85 | High in Chemotype A |

| alpha-Campholene acetate | 15.2 | 1.62 | High in Chemotype B |

| Geraniol | 12.3 | 1.41 | High in Chemotype A |

| β-Caryophyllene | 19.8 | 1.25 | High in Chemotype B |

| Limonene | 9.1 | 0.91 | Low discrimination power |

In this example, alpha-Campholene acetate, with a VIP score of 1.62, is identified as a significant chemical marker for distinguishing Chemotype B. The application of such models is crucial for quality control in the fragrance and food industries, ensuring product consistency and integrity. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Alpha Campholene Acetate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. For a molecule like alpha-Campholene acetate (B1210297), with its flexible ethyl acetate side chain and chiral centers on the cyclopentene (B43876) ring, conformational analysis is crucial to understanding its properties.

Once the stable conformations are identified, quantum chemical calculations can provide detailed information about the electronic structure. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These electronic properties are fundamental to understanding the molecule's reactivity and its interactions with other molecules. For instance, the HOMO-LUMO gap is an indicator of the molecule's kinetic stability, while the electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions.

Table 1: Representative Calculated Electronic Properties for a Generic Terpene Acetate

| Property | Description | Potential Significance for alpha-Campholene Acetate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in various solvents and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions. |

This table is illustrative and the values would need to be calculated specifically for alpha-Campholene acetate.

Reaction Mechanism Predictions using Computational Models

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to characterize experimentally. For alpha-Campholene acetate, this could involve modeling its synthesis, such as the esterification of alpha-campholene alcohol, or its hydrolysis back to the alcohol and acetic acid.

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone of reaction kinetics, and computational methods can be used to locate the transition state structure for a given reaction. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This allows for a theoretical prediction of the reaction rate.

For the synthesis of alpha-Campholene acetate, computational models could be used to compare different catalytic pathways, for example, acid-catalyzed versus enzyme-catalyzed esterification. Such studies on other esters have shown that DFT calculations can accurately predict the geometries of intermediates and transition states, providing a detailed step-by-step description of the reaction pathway. This analysis can help in optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations for Ligand-Enzyme Interactions in Campholene Biocatalysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of alpha-Campholene acetate, MD simulations would be particularly useful for investigating its interactions with enzymes, a field of study known as biocatalysis. For instance, lipases are enzymes commonly used in the synthesis and hydrolysis of esters.

An MD simulation would typically involve placing a model of alpha-Campholene acetate and the chosen enzyme in a simulated aqueous environment. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. This allows for the visualization of how the ligand (alpha-Campholene acetate) binds to the active site of the enzyme.

Key insights that can be gained from such simulations include:

Binding Affinity: By calculating the free energy of binding, the strength of the interaction between alpha-Campholene acetate and the enzyme can be predicted.

Binding Pose: The simulation can reveal the preferred orientation of the ligand within the enzyme's active site.

Conformational Changes: Both the ligand and the enzyme can change their shape upon binding, and MD simulations can capture these dynamic changes.

Role of Key Residues: The simulation can identify the specific amino acid residues in the enzyme that are crucial for binding and catalysis.

While no specific MD studies on alpha-Campholene acetate were found, research on other terpene-enzyme interactions has demonstrated the utility of this approach in understanding the molecular basis of biocatalysis and in guiding protein engineering efforts to create more efficient enzymes.

Structure-Activity Relationship (SAR) Modeling for Chemo-Perception and Interactions (excluding biological or safety implications)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its activity. In the context of chemo-perception, this "activity" often refers to sensory properties like odor.

For a fragrance molecule like alpha-Campholene acetate, SAR modeling could be used to understand the relationship between its molecular features and its characteristic scent. This involves a multi-step process:

Data Collection: A dataset of molecules with known odor characteristics is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed odor.

Model Validation: The predictive power of the model is assessed using an independent test set of molecules.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling of Fragrance Molecules

| Descriptor Type | Example | Relevance to Chemo-Perception |

| Constitutional | Molecular Weight, Number of Rings | General size and composition of the molecule. |

| Topological | Connectivity Indices (e.g., Randić index) | Describes the branching and connectivity of the molecular skeleton. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the overall size and shape of the molecule, which is crucial for fitting into olfactory receptors. |

| Electronic | Dipole Moment, Polarizability | Influences the strength and nature of intermolecular interactions with olfactory receptors. |

This table provides examples of descriptor types; the specific descriptors relevant to the odor of alpha-Campholene acetate would need to be determined through a dedicated QSAR study.

Enzymatic and Biocatalytic Transformations of Alpha Campholene Acetate

Enzymatic Hydrolysis and Esterification of alpha-Campholene Derivatives

Enzymatic catalysis, particularly using lipases, offers a highly selective and mild alternative to conventional chemical methods for the hydrolysis and synthesis of esters. These enzymes are widely used for the kinetic resolution of racemic alcohols and the synthesis of optically active esters.

Enzymatic Hydrolysis:

The hydrolysis of terpene acetates is a common strategy for producing enantiomerically enriched terpene alcohols. Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, have demonstrated high efficacy in hydrolyzing various monoterpene esters. nih.govrsc.org For instance, studies on the hydrolysis of bornyl, citronellyl, and geranyl acetates have shown that reaction conditions like pH and temperature significantly influence the catalytic activity and yield. nih.gov The lipase (B570770) from C. rugosa, being non-specific, generally provides higher yields of monoterpene alcohols compared to more specific lipases. nih.gov It is plausible that similar lipase-catalyzed hydrolysis of (±)-alpha-campholene acetate (B1210297) would yield optically active alpha-campholenic alcohol, a valuable chiral building block. The enantioselectivity of such a reaction would depend on the specific lipase employed and the reaction conditions. An esterase from Burkholderia gladioli has also been identified for its significant activity in the enantioselective hydrolysis of the sterically hindered ester, linalyl acetate. nih.gov

Enzymatic Esterification:

The reverse reaction, enzymatic esterification (or transesterification), is used to synthesize chiral esters from alcohols. Lipases are again the catalysts of choice, capable of acylating alcohols with high selectivity in non-aqueous media. nih.govresearchgate.net The synthesis of terpene esters via lipase-catalyzed esterification of terpene alcohols has been well-documented. researchgate.net For example, the acylation of linalool (B1675412) to linalyl acetate can be achieved using lipases with acetic anhydride (B1165640) as the acyl donor. researchgate.net Similarly, alpha-campholenic alcohol could be esterified using various acyl donors in the presence of a suitable lipase, such as Lipase B from Candida antarctica (CALB), to produce alpha-campholene acetate and other esters. The choice of solvent and acyl donor can significantly impact reaction yields and selectivity. nih.gov

Table 1: Lipases Used in the Hydrolysis of Monoterpene Acetates

Biotransformation Pathways of Campholene Compounds in Microbial Systems

Microorganisms possess diverse metabolic pathways capable of transforming a wide array of organic compounds, including terpenes. medcraveonline.com Bacteria from genera such as Pseudomonas and Rhodococcus are particularly well-known for their ability to degrade camphor (B46023), a bicyclic monoterpene structurally related to campholene. nih.govnih.gov The study of these pathways provides a model for the potential microbial degradation of campholene compounds.

The microbial degradation of camphor often begins with a hydroxylation step, catalyzed by cytochrome P450 monooxygenases, followed by subsequent oxidation reactions. For example, Pseudomonas putida metabolizes camphor via 5-hydroxycamphor, while Rhodococcus ruber proceeds through 6-hydroxycamphor. nih.gov These hydroxylated intermediates are then further oxidized to diketones. nih.gov

By analogy, the biotransformation of alpha-campholene in a microbial system could be initiated by:

Hydroxylation: An initial attack on the campholene skeleton by a monooxygenase could introduce a hydroxyl group at various positions.

Oxidation: The resulting alcohol could be further oxidized to a ketone.

Ring Cleavage: Subsequent enzymatic steps could lead to the cleavage of the carbon ring, breaking down the molecule into smaller, more easily metabolized fragments that can enter central metabolic pathways. frontiersin.org

Strains of Rhodococcus have demonstrated the ability to biotransform other monoterpenoids, such as (–)-isopulegol, into novel hydroxy and carboxy derivatives, highlighting their potential for functionalizing the campholene skeleton. nih.govmdpi.com The specific metabolites produced from alpha-campholene would depend on the microbial species and its unique enzymatic machinery.

Table 2: Microbial Biotransformation of Camphor and Related Monoterpenes

Characterization of Enzymes Involved in Campholene Metabolism

The metabolism of campholene compounds is facilitated by several key classes of enzymes. While enzymes specific to alpha-campholene acetate have not been fully characterized, the broader families of enzymes involved in terpene metabolism are well-studied.

Esterases and Lipases: These enzymes, belonging to the hydrolase class, are responsible for the cleavage (hydrolysis) and formation (esterification) of the ester bond in alpha-campholene acetate. nih.gov Characterization involves identifying the enzyme's substrate specificity, enantioselectivity, pH and temperature optima, and kinetic parameters (K_m and V_max). nih.gov For example, an acetylhydrolase responsible for hydrolyzing an acetate precursor in PAF biosynthesis was characterized by its subcellular location, pH optimum, and response to inhibitors. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the initial oxidation and functionalization of hydrocarbons, including terpenes. semanticscholar.org In camphor-degrading bacteria, CYPs catalyze the initial stereospecific hydroxylation of the camphor ring. nih.govsemanticscholar.org Characterizing these enzymes involves gene identification and cloning, heterologous expression, and in vitro assays to determine substrate range and reaction products. Genome sequencing of organisms like Rhodococcus rhodochrous has revealed multiple genes encoding CYP450s presumed to be involved in monoterpene transformation. nih.gov

Dehydrogenases: Following hydroxylation, alcohol dehydrogenases (ADHs) catalyze the oxidation of the newly formed hydroxyl groups to ketones or aldehydes. These enzymes are often NAD(P)+ dependent and play a vital role in the degradation pathway.

Terpene Synthases (TPSs): In the context of biosynthesis, terpene synthases are the key enzymes that convert acyclic prenyl diphosphate (B83284) precursors (like geranyl diphosphate) into the diverse cyclic skeletons of monoterpenes, including the campholene backbone. doaj.orgnih.govresearchgate.net Characterizing these enzymes involves product analysis from in vitro assays with prenyl diphosphate substrates. nih.gov

Biocatalytic Approaches for Enantioselective Synthesis of Campholene Analogs

Biocatalysis provides powerful tools for the asymmetric synthesis of chiral molecules, a critical need in the pharmaceutical and fragrance industries. nih.govnih.gov The synthesis of enantiomerically pure campholene analogs can be achieved through several biocatalytic strategies.

Kinetic Resolution:

This is the most common biocatalytic approach for separating enantiomers from a racemic mixture. For campholene analogs, this could involve:

Enantioselective Hydrolysis of a Racemic Ester: Treating racemic alpha-campholene acetate with a stereoselective lipase. The enzyme will preferentially hydrolyze one enantiomer, leaving the unreacted ester and the hydrolyzed alcohol in high enantiomeric excess. mdpi.comresearchgate.net Lipases from Pseudomonas and Candida are frequently used for such resolutions of terpene derivatives. mdpi.com

Enantioselective Esterification of a Racemic Alcohol: Reacting racemic alpha-campholenic alcohol with an acyl donor in the presence of a lipase. One enantiomer of the alcohol will be esterified faster, allowing for the separation of the resulting ester and the remaining unreacted alcohol, both in optically enriched forms. mdpi.comresearchgate.net

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

Asymmetric Synthesis:

More advanced approaches involve creating a chiral center from a prochiral substrate. While less common for terpene analogs compared to kinetic resolution, this could theoretically involve:

Asymmetric Reduction: Using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to reduce a prochiral ketone precursor to a specific enantiomer of a campholene-based alcohol.

Asymmetric C-N Bond Formation: Engineered enzymes, such as myoglobin (B1173299) variants, have been developed for asymmetric N-H carbene insertion reactions to synthesize chiral amines, a strategy that could potentially be adapted for creating novel chiral campholene-based amine analogs. rochester.edu

These biocatalytic methods offer a sustainable and highly selective means to access valuable, optically pure campholene analogs for various applications. nih.gov

Q & A

Q. How is alpha-Campholene acetate structurally characterized, and what analytical techniques are recommended for its identification?

Alpha-Campholene acetate ((2,2,3-Trimethylcyclopent-3-enyl)ethyl acetate) is typically identified using gas chromatography-mass spectrometry (GC-MS) for preliminary screening, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. For reproducibility, ensure calibration with certified reference materials and document retention indices and spectral matches against databases like NIST or PubChem .

Q. What are the standard protocols for synthesizing alpha-Campholene acetate in laboratory settings?

Synthesis often involves esterification of alpha-Campholene alcohol with acetic anhydride under acid catalysis. Key steps include:

- Purifying the alcohol precursor via fractional distillation.

- Optimizing reaction temperature (typically 80–100°C) and molar ratios (e.g., 1:1.2 alcohol-to-anhydride).

- Validating product purity using thin-layer chromatography (TLC) and GC-MS. Detailed procedural transparency is critical for replication, as emphasized in analytical chemistry guidelines .

Q. How can researchers ensure accurate quantification of alpha-Campholene acetate in complex mixtures (e.g., essential oils)?

Use internal standards (e.g., nonane or tetradecane) in GC-MS to correct for matrix effects. Calibration curves should span expected concentration ranges (e.g., 0.1–100 µg/mL), with triplicate measurements to assess precision. Report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for alpha-Campholene acetate?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may arise from variations in sample purity, assay conditions, or organism-specific responses. Mitigation strategies include:

- Cross-validating results using orthogonal assays (e.g., broth microdilution and disk diffusion for antimicrobial studies).

- Controlling for solvent interference (e.g., DMSO cytotoxicity) and standardizing inoculum sizes.

- Replicating experiments across independent labs to isolate methodological biases .

Q. How can computational chemistry models predict alpha-Campholene acetate’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding affinities to enzymes or receptors. Key steps:

Q. What regulatory considerations apply when incorporating alpha-Campholene acetate into food or pharmaceutical research?

Compliance with EU Regulation (EC) No 1334/2008 and Japanese flavoring standards requires:

Q. How should researchers resolve discrepancies in CAS registry numbers for alpha-Campholene acetate (e.g., 36789-59-0 vs. 1727-68-0)?

Cross-reference regulatory databases (e.g., ECHA, FDA) and peer-reviewed literature to identify authoritative sources. If ambiguity persists, synthesize the compound and validate its identity via spectral data. Report both CAS numbers in publications with a caveat on nomenclature variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.